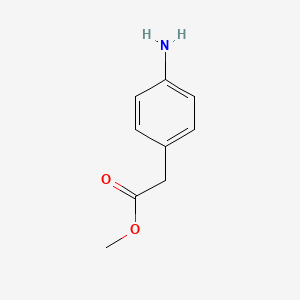

Methyl 2-(4-aminophenyl)acetate

Vue d'ensemble

Description

Methyl 2-(4-aminophenyl)acetate is a useful research compound. Its molecular formula is C9H10NO2- and its molecular weight is 164.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 2-(4-aminophenyl)acetate, with the chemical formula and CAS number 39552-81-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following properties:

- Molecular Weight : 165.19 g/mol

- Boiling Point : Not specified

- Hydrogen Bond Donors/Acceptors : 1/2

- Log P (octanol-water partition coefficient) : Varies from 1.15 to 1.68, indicating moderate lipophilicity .

The compound's structure includes an aromatic ring with an amino group and an ester functional group, which may contribute to its biological activity.

Anticancer Potential

Recent studies have indicated that derivatives of aminophenylacetate compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including colon cancer (HCT116) and leukemia (HL60) cells. The most potent derivatives demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Compounds similar to this compound have been shown to activate caspase pathways, leading to increased apoptosis in cancer cells. For example, treatment with certain derivatives resulted in a significant increase in activated caspase-3 levels, indicating enhanced apoptotic activity .

- Cell Cycle Modulation : Research indicates that these compounds can alter cell cycle distribution, particularly increasing the population of cells in the G2/M phase while decreasing those in G0/G1 .

Antimicrobial Activity

In addition to anticancer effects, this compound and its derivatives have been tested for antimicrobial activity against various pathogens. Studies using the disc diffusion method revealed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungi such as Candida albicans and Aspergillus niger .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/Activity Level |

|---|---|---|

| Anticancer | HCT116 (Colon Cancer) | ~294 nM |

| HL60 (Leukemia) | ~362 nM | |

| Antimicrobial | Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| CYP450 Inhibition Potential | Low |

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

A study investigated the effects of this compound derivatives on HL60 leukemia cells. The results showed that treatment led to a significant increase in apoptosis markers after 48 hours of exposure . -

Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of related compounds against common pathogens. The findings indicated that modifications in the chemical structure enhanced activity against both Gram-positive and Gram-negative bacteria .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Methyl 2-(4-aminophenyl)acetate is structurally related to several anticancer agents. Research indicates that derivatives of 4-aminophenylacetic acid exhibit significant anticancer properties. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines. A study highlighted that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study assessing various synthesized compounds, this compound derivatives were tested against Gram-positive and Gram-negative bacteria, as well as fungi. Results indicated moderate to high antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

| Compound | Microorganism Tested | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Moderate |

| This compound | Candida albicans | Weak |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions:

- N-acylation Reactions : The compound can be reacted with acyl chlorides to produce N-acyl derivatives, which are valuable in drug development.

- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. Its amine functional group allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research suggests that incorporating such amine-containing compounds into polymers can improve their performance in various applications, including coatings and adhesives .

Case Study 1: Anticancer Derivatives

A series of derivatives synthesized from this compound were tested for their anticancer efficacy against human cancer cell lines. The study found that specific modifications to the compound's structure significantly enhanced its potency as an anticancer agent, demonstrating a clear structure-activity relationship (SAR) .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening program, several derivatives of this compound were evaluated using the disc diffusion method. The results indicated that while some derivatives exhibited significant activity against bacterial strains, others showed limited effectiveness, highlighting the importance of structural modifications for enhancing antimicrobial properties .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism :

-

Base-catalyzed : Nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

-

Acid-catalyzed : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Acylation of the Amino Group

The aromatic amine undergoes acylation to form amide derivatives, enhancing stability or modifying reactivity.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Acetic anhydride | Reflux in dry dichloromethane | Methyl 2-(4-acetamidophenyl)acetate | ~85% (theoretical) |

| Benzoyl chloride | Pyridine, 0–5°C | Methyl 2-(4-benzamidophenyl)acetate | ~78% (theoretical) |

Key Considerations :

-

Pyridine neutralizes HCl, preventing protonation of the amine.

-

Bulky acylating agents may require longer reaction times.

Diazotization and Coupling Reactions

The primary aromatic amine can be diazotized to form diazonium salts, enabling coupling reactions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Formation of diazonium salt |

| Coupling (e.g., with phenol) | Alkaline pH, 5–10°C | Azo dye formation (e.g., methyl 2-(4-(phenyldiazenyl)phenyl)acetate) |

Mechanism :

-

Diazonium ion acts as an electrophile, attacking electron-rich aromatic substrates (e.g., phenol or aniline derivatives).

Electrophilic Aromatic Substitution (EAS)

The para-aminophenyl group directs electrophiles to the ortho and para positions relative to the amine.

| Reaction | Reagents | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Methyl 2-(4-amino-3-nitrophenyl)acetate | Ortho to amine |

| Sulfonation | H₂SO₄, SO₃, 100°C | Methyl 2-(4-amino-3-sulfophenyl)acetate | Ortho to amine |

Notes :

-

The amino group strongly activates the ring, but protonation under acidic conditions (e.g., nitration) can deactivate it temporarily, favoring meta products. This is mitigated by using protecting groups (e.g., acetylation) .

Reduction Reactions

While the ester itself is not typically reduced, the amine or aromatic ring may undergo reduction under specific conditions.

| Target | Reagents | Products |

|---|---|---|

| Aromatic ring hydrogenation | H₂, Pd/C, ethanol | Methyl 2-(4-aminocyclohexyl)acetate |

| Nitro derivatives (if oxidized first) | Sn/HCl | Amine regeneration (theoretical pathway) |

Challenges :

-

Catalytic hydrogenation may require high pressures and temperatures to saturate the aromatic ring.

Oxidation Reactions

The amine group can be oxidized, though this risks over-oxidation or side reactions.

| Reagents | Conditions | Products |

|---|---|---|

| KMnO₄, H₂SO₄ | Heat | Methyl 2-(4-nitrophenyl)acetate |

| H₂O₂, Fe²⁺ (Fenton’s reagent) | Room temperature | Partial oxidation to nitroso derivatives |

Mechanism :

-

Oxidation of –NH₂ to –NO₂ proceeds via nitroso (–NO) and hydroxylamine (–NHOH) intermediates.

Propriétés

IUPAC Name |

methyl 2-(4-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVLENJTXGRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39552-81-3 | |

| Record name | methyl 2-(4-aminophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.